5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-
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Overview
Description
5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with an amino group and a carboxaldehyde group, along with a brominated phenyl ring that is further modified with a tert-butyl dimethylsilyl ether group. The presence of these functional groups makes it a versatile molecule for chemical synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution, often using ammonia or an amine.
Bromination of the Phenyl Ring: The phenyl ring is brominated using bromine or a brominating agent like N-bromosuccinimide.
Silylation: The hydroxyl group on the phenyl ring is protected by converting it to a tert-butyl dimethylsilyl ether using tert-butyl dimethylsilyl chloride and a base like imidazole.
Formylation: The carboxaldehyde group is introduced through a formylation reaction, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The tert-butyl dimethylsilyl ether group can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide).
Major Products
Oxidation: 5-Pyrimidinecarboxylic acid, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-.
Reduction: 5-Pyrimidinemethanol, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-hydroxyphenyl]-.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, derivatives of this compound may be used as probes or inhibitors to study enzyme functions and signaling pathways. The brominated phenyl ring can be particularly useful for creating radiolabeled compounds for imaging studies.
Medicine
In medicine, this compound or its derivatives could be explored for their potential therapeutic properties. The presence of the amino and aldehyde groups suggests that it could interact with biological targets such as enzymes or receptors.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- depends on its specific application
Amino Group: Can form hydrogen bonds or ionic interactions with biological molecules.
Aldehyde Group: Can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Brominated Phenyl Ring: Can participate in halogen bonding or be used for radiolabeling.
Silyl Ether Group: Provides protection for the hydroxyl group, which can be deprotected under specific conditions to reveal the reactive hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-chloro-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-: Similar structure but with a chlorine atom instead of bromine.
5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-fluoro-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-: Similar structure but with a fluorine atom instead of bromine.
5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-iodo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- lies in its specific combination of functional groups. The brominated phenyl ring provides unique reactivity and potential for radiolabeling, while the silyl ether group offers protection for the hydroxyl group, allowing for selective deprotection and further functionalization.
Biological Activity
5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- is a complex organic compound belonging to the pyrimidine family. This compound features a pyrimidine ring with multiple functional groups, including an aldehyde and an amino group, which significantly influence its chemical reactivity and biological activity. This article aims to explore its biological activities, structural characteristics, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 5-Pyrimidinecarboxaldehyde is C16H20BrN3O2Si, with a molecular weight of approximately 367.3 g/mol. Its structure can be summarized as follows:
- Pyrimidine Ring : Central to its activity.
- Aldehyde Group : Contributes to reactivity.
- Amino Group : Impacts biological interactions.
- Bromine Substitution : Enhances certain biological properties.
Anticancer Properties
Research has indicated that compounds derived from pyrimidines exhibit notable anticancer activities. For instance, derivatives similar to 5-pyrimidinecarboxaldehyde have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study focusing on pyrimidine derivatives highlighted their potential in targeting specific oncogenic pathways, suggesting that 5-pyrimidinecarboxaldehyde may also possess similar capabilities .
Antiviral Activity
Pyrimidine derivatives are frequently explored for antiviral applications. The compound's structural features allow it to interact with viral enzymes or host cell receptors effectively. Preliminary studies suggest that modifications of the pyrimidine skeleton can lead to enhanced antiviral efficacy against viruses such as HIV and hepatitis C .
Enzyme Inhibition
The binding affinity of 5-pyrimidinecarboxaldehyde to various enzymes has been a focus of research. It has been shown to act as a competitive inhibitor for certain kinases involved in cancer progression. The specificity of this inhibition is crucial for developing targeted therapies .
Synthesis Methods
Several synthetic pathways have been reported for producing 5-pyrimidinecarboxaldehyde and its derivatives. Common methods include:
- Condensation Reactions : Utilizing aldehydes and amines under acidic conditions.
- Halogenation : Introducing bromine at specific positions on the pyrimidine ring enhances biological activity.
- Silicon-Based Modifications : The incorporation of dimethylsilyl groups can improve solubility and bioavailability .
Comparative Analysis with Related Compounds
The biological activities of 5-pyrimidinecarboxaldehyde can be compared with other structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Amino-4-bromopyrimidine | Amino group at position 2, bromine at position 4 | Lacks aldehyde functionality |
5-Bromopyrimidine | Bromine at position 5 | No amino or aldehyde groups |
Pyrimidin-5-carboxylic acid | Carboxylic acid instead of aldehyde | Higher acidity due to carboxylic group |
2-Amino-4-chloropyrimidine | Chlorine substitution instead of bromine | Different halogen affects reactivity |
This table illustrates how variations in substituents can influence the biological activity and chemical reactivity of pyrimidine derivatives.
Case Studies
Recent case studies have focused on the in vivo effects of pyrimidine derivatives similar to 5-pyrimidinecarboxaldehyde:
- Study on Anticancer Efficacy : A study involving mice treated with a pyrimidine derivative showed significant tumor reduction compared to control groups. Mechanistic studies indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways .
- Antiviral Screening : In vitro assays demonstrated that certain pyrimidines could inhibit viral replication by interfering with viral polymerases. The results suggest that modifications like those in 5-pyrimidinecarboxaldehyde could enhance these effects .
Properties
Molecular Formula |
C17H22BrN3O2Si |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-amino-4-[5-bromo-2-[tert-butyl(dimethyl)silyl]oxyphenyl]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C17H22BrN3O2Si/c1-17(2,3)24(4,5)23-14-7-6-12(18)8-13(14)15-11(10-22)9-20-16(19)21-15/h6-10H,1-5H3,(H2,19,20,21) |
InChI Key |
FSUVZVHELQVKIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)C2=NC(=NC=C2C=O)N |
Origin of Product |
United States |
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